molecular formula C11H17NO2 B7558576 N-tert-butyl-5-ethylfuran-2-carboxamide

N-tert-butyl-5-ethylfuran-2-carboxamide

Cat. No. B7558576
M. Wt: 195.26 g/mol
InChI Key: JDSVVZRBAVUIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-5-ethylfuran-2-carboxamide, also known as SBI-425, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. SBI-425 is a potent inhibitor of the enzyme autotaxin, which plays a crucial role in the regulation of cell proliferation, migration, and inflammation.

Scientific Research Applications

N-tert-butyl-5-ethylfuran-2-carboxamide has been the subject of extensive research due to its potential therapeutic applications. Autotaxin is overexpressed in a variety of cancers, including breast, lung, and ovarian cancer, and is believed to play a key role in cancer progression and metastasis. N-tert-butyl-5-ethylfuran-2-carboxamide has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In addition to its anti-cancer properties, N-tert-butyl-5-ethylfuran-2-carboxamide has also been shown to have anti-inflammatory effects. Autotaxin is involved in the production of lysophosphatidic acid (LPA), a lipid mediator that promotes inflammation. N-tert-butyl-5-ethylfuran-2-carboxamide inhibits the production of LPA, thereby reducing inflammation in a variety of disease models, including colitis and arthritis.

Mechanism of Action

N-tert-butyl-5-ethylfuran-2-carboxamide is a potent inhibitor of autotaxin, which is responsible for the production of LPA. LPA is a bioactive lipid that binds to G protein-coupled receptors and activates downstream signaling pathways that promote cell proliferation, migration, and inflammation. By inhibiting autotaxin, N-tert-butyl-5-ethylfuran-2-carboxamide reduces the production of LPA and its downstream effects.
Biochemical and Physiological Effects
N-tert-butyl-5-ethylfuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-tert-butyl-5-ethylfuran-2-carboxamide inhibits cell proliferation and migration by reducing the production of LPA. Inflammatory cells, N-tert-butyl-5-ethylfuran-2-carboxamide reduces inflammation by inhibiting the production of LPA. N-tert-butyl-5-ethylfuran-2-carboxamide has also been shown to have anti-fibrotic effects in models of liver and lung fibrosis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-tert-butyl-5-ethylfuran-2-carboxamide is its potency and specificity for autotaxin. N-tert-butyl-5-ethylfuran-2-carboxamide has been shown to be a highly selective inhibitor of autotaxin, with minimal off-target effects. This makes it an attractive tool for studying the role of autotaxin in disease.
One limitation of N-tert-butyl-5-ethylfuran-2-carboxamide is its solubility. N-tert-butyl-5-ethylfuran-2-carboxamide has low solubility in water, which can make it difficult to use in some experimental settings. However, this can be overcome by using appropriate solvents or by formulating N-tert-butyl-5-ethylfuran-2-carboxamide as a prodrug.

Future Directions

There are several future directions for research on N-tert-butyl-5-ethylfuran-2-carboxamide. One area of interest is the development of N-tert-butyl-5-ethylfuran-2-carboxamide as a cancer therapy. Preclinical studies have shown promising results, and clinical trials are currently underway to evaluate the safety and efficacy of N-tert-butyl-5-ethylfuran-2-carboxamide in cancer patients.
Another area of interest is the role of autotaxin in other diseases, such as fibrosis and neurodegeneration. N-tert-butyl-5-ethylfuran-2-carboxamide has been shown to have anti-fibrotic effects in models of liver and lung fibrosis, and there is potential for N-tert-butyl-5-ethylfuran-2-carboxamide to be developed as a therapy for these diseases. Additionally, autotaxin has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and there is potential for N-tert-butyl-5-ethylfuran-2-carboxamide to be developed as a therapy for these diseases as well.
Conclusion
N-tert-butyl-5-ethylfuran-2-carboxamide is a small molecule inhibitor of autotaxin with potential therapeutic applications in cancer, inflammation, and fibrosis. The synthesis of N-tert-butyl-5-ethylfuran-2-carboxamide is a relatively simple and efficient process, making it an attractive target for drug development. N-tert-butyl-5-ethylfuran-2-carboxamide has been shown to have potent and selective effects on autotaxin, making it an attractive tool for studying the role of autotaxin in disease. Future research on N-tert-butyl-5-ethylfuran-2-carboxamide will focus on its potential as a cancer therapy and its role in other diseases such as fibrosis and neurodegeneration.

Synthesis Methods

The synthesis of N-tert-butyl-5-ethylfuran-2-carboxamide involves the reaction of 5-ethylfuran-2-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting N-tert-butyl-5-ethylfuran-2-carboxamide is then purified using column chromatography. The synthesis of N-tert-butyl-5-ethylfuran-2-carboxamide is a relatively simple and efficient process, making it an attractive target for drug development.

properties

IUPAC Name

N-tert-butyl-5-ethylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-8-6-7-9(14-8)10(13)12-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSVVZRBAVUIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-5-ethylfuran-2-carboxamide

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